Cas no 95635-56-6 (Ranolazine dihydrochloride)

Ranolazine dihydrochloride structure
Ranolazine dihydrochloride structure
Nome del prodotto:Ranolazine dihydrochloride
Numero CAS:95635-56-6
MF:C24H34ClN3O4
MW:463.997465610504
MDL:MFCD03788770
CID:61789
PubChem ID:24278795

Ranolazine dihydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
    • (+/-)-4-[2-HYDROXY-3-(O-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETO-2',6'-XYLIDIDE DIHYDROCHLORIDE
    • n-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride
    • (+/-)-N-(2,6-DIMETHYLPHENYL)-4-[2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETAMIDE DIHYDROCHLORIDE
    • Ranolazine DiHCI
    • Ranolazine and salt
    • (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide
    • RANOLAZINE DI HCL
    • Ranolazine2Hcl
    • Ranolazine Dihydrochloride
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)-propyl)piperazin-1-yl)acetamide dihydrochloride
    • Ranolazine (hydrochloride)
    • Ranolazine Dihydrocloride
    • Ranolazine HCl
    • Ranolazine dihydrochloride
    • RS 43285
    • Ranolazine (dihydrochloride)
    • Ranolazine dihydroch
    • RS-43285
    • (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride
    • Ranolazine 2HCl
    • Ranolazine hydrochloride
    • renolazine
    • Ranolazine hydrochloride [USAN]
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochl
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride (9CI)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride, (±)- (ZCI)
    • (±)-RS 43285-193
    • RS 43285-193
    • CVT 303 dihydrochloride
    • NCGC00261747-01
    • Ranolazine hydrochloride (USAN)
    • CVT 303 (dihydrochloride);RS 43285
    • 95635-56-6
    • Ranolazinedihydrochloride
    • NCGC00094343-01
    • SW197620-3
    • Q27277741
    • s1425
    • Ranolazindihydrochlorid
    • SR-01000076216-2
    • propyl]-1-piperazineacetamide dihydrochloride; ( inverted question mark) -4-[2-hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, dihydrochloride, (+-)-
    • RANOLAZINE HYDROCHLORIDE [WHO-DD]
    • UNII-F71253DJUN
    • R 6152
    • () -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • RJNSNFZXAZXOFX-UHFFFAOYSA-N
    • HY-17401
    • T73098
    • EU-0101062
    • CVT 303;RS 43285-003
    • CHEMBL1526084
    • 95635-56-6 (HCl)
    • Hydrochloride, Ranolazine
    • Tox21_501062
    • AKOS015900516
    • AC-3497
    • DTXCID501333851
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide dihydrochloride
    • ra-nolazine hydrochloride
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
    • MFCD03788770
    • DTXSID50904741
    • LP01062
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt
    • RANOLAZINE HYDROCHLORIDE (MART.)
    • Ranolazine-D8 Dihydrochloride
    • BCP22680
    • CS-1130
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • HCl, Ranolazine
    • Ranolazine HCl?
    • R0112
    • (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride
    • RANOLAZINE DIHYDROCHLORIDE [MI]
    • CCG-222366
    • RANOLAZINE HYDROCHLORIDE [MART.]
    • D05701
    • F71253DJUN
    • Ranolazine dihydrochloride, >=98% (HPLC), powder
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-RS 43285-193; RS 43285; RS 43285-193; Ranolazine Hydrochloride
    • SCHEMBL230758
    • Dihydrochloride, Ranolazine
    • AS-74881
    • Ranolazine dihydrochloride
    • MDL: MFCD03788770
    • Inchi: 1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
    • Chiave InChI: HIWSKCRHAOKBSL-UHFFFAOYSA-N
    • Sorrisi: Cl.O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 499.200462g/mol
  • Carica superficiale: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta legami ruotabili: 9
  • Massa monoisotopica: 499.200462g/mol
  • Massa monoisotopica: 499.200462g/mol
  • Superficie polare topologica: 74.3Ų
  • Conta atomi pesanti: 33
  • Complessità: 531
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 3

Proprietà sperimentali

  • Colore/forma: Powder
  • Punto di fusione: 222-229.5 °C (lit.)
  • Punto di ebollizione: No data available
  • Punto di infiammabilità: No data available
  • Solubilità: H2O: 10 mg/mL, soluble
  • PSA: 74.27000
  • LogP: 3.86080
  • Pressione di vapore: No data available
  • Merck: 8111

Ranolazine dihydrochloride Informazioni sulla sicurezza

Ranolazine dihydrochloride Dati doganali

  • CODICE SA:2942000000
  • Dati doganali:

    Codice doganale cinese:

    2942000000

Ranolazine dihydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BAI LING WEI Technology Co., Ltd.
222133-5G
Ranolazine dihydrochloride, 98%, an anti-ischemic agent
95635-56-6 98%
5G
¥ 3649 2022-04-26
TRC
R122505-250mg
Ranolazine Dihydrochloride
95635-56-6
250mg
$ 115.00 2023-09-06
LKT Labs
R0154-25 mg
Ranolazine Dihydrochloride
95635-56-6 ≥98%
25mg
$88.60 2023-07-10
ChemScence
CS-1130-100mg
Ranolazine (dihydrochloride)
95635-56-6 99.79%
100mg
$92.0 2022-04-26
ChemScence
CS-1130-200mg
Ranolazine (dihydrochloride)
95635-56-6 99.79%
200mg
$145.0 2022-04-26
ChemScence
CS-1130-5g
Ranolazine (dihydrochloride)
95635-56-6 99.79%
5g
$594.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12006-200mg
Ranolazine 2HCl
95635-56-6 98%
200mg
¥1222.00 2023-09-09
Ambeed
A730331-100mg
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
95635-56-6 98%
100mg
$19.0 2025-02-22
Ambeed
A730331-250mg
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
95635-56-6 98%
250mg
$29.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0207-50 mg
Ranolazine dihydrochloride
95635-56-6 99.00%
50mg
¥475.00 2022-04-26

Ranolazine dihydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Process for preparation of piperazine derivatives
, European Patent Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Toluene ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
Synthesis of anti-angina drug ranolazine
Wang, Li-sheng; Feng, Xiao-yu; Zhu, Hong-yuan, Guangxi Daxue Xuebao, 2003, 28(4), 301-303

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Isopropanol ,  Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetone ;  cooled
Riferimento
Process for preparation of ranolazine
, China, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Improved process for preparation of pure Ranolazine and pharmaceutically acceptable salts thereof
, India, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Ethanol ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Synthesis of a novel antianginal agent Ranolazine
Li, Shu-chun; Huang, He-qing; Li, Zhong-jun, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Metodo di produzione 6

Condizioni di reazione
Riferimento
Novel solid state forms of ranolazine salts
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Isopropanol ;  reflux; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Method for synthesizing ranolazine
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Dimethylformamide ;  18 h, 30 - 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Acetone ;  acidified
Riferimento
Crystalline and amorphous form of ranolazine and the process for manufacturing them
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
Riferimento
process for the preparation of ranolazine via coupling of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-methoxy-2-oxiranylmethoxy)benzene.
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Methanol ;  5 - 10 min, rt; rt → 95 °C; 4 - 5 h, 90 - 95 °C; 95 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of ranolazine
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
A process for the preparation of ranolazine
, India, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Study on synthesis process of ranolazine
Qin, Ming-li; Chen, Xin-hua; Chen, Si-shun; Tao, Jing-chao, Xinyang Shifan Xueyuan Xuebao, 2007, 20(2), 226-229

Metodo di produzione 13

Condizioni di reazione
Riferimento
Novel solid state forms of ranolazine salts for treatment of cardiovascular disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Cardioselective aryloxy- and arylthiohydroxypropylpiperazinyl acetanilides which affect calcium entry
, European Patent Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Methyl ethyl ketone ;  4 h, 70 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ;  20 - 30 °C; 2 h, 20 - 30 °C
Riferimento
Process for preparation of ranolazine and salts thereof
, India, , ,

Metodo di produzione 16

Condizioni di reazione
Riferimento
Improved process for the preparation of ranolazine
Anonymous, IP.com Journal, 2009, 9,

Ranolazine dihydrochloride Raw materials

Ranolazine dihydrochloride Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95635-56-6)Ranolazine dihydrochloride
A845356
Purezza:99%
Quantità:5g
Prezzo ($):225.0